

Commercial Suppliers and Research Applications of 4-Methoxypicolinohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxypicolinohydrazide

Cat. No.: B1313614

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **4-Methoxypicolinohydrazide**, a key chemical intermediate for research and development. It includes a comparative table of suppliers, their product specifications, and a detailed, hypothetical experimental protocol for its application in the synthesis of a potential kinase inhibitor.

Commercial Availability and Specifications

4-Methoxypicolinohydrazide (CAS No. 106690-38-4) is a specialty chemical available from a select number of commercial suppliers. For research purposes, it is crucial to consider not only the availability but also the purity and formulation of the compound. The following table summarizes the product specifications from various identified suppliers to facilitate a comparative analysis for procurement.

Supplier	Product Number	Purity	Formulation	Storage Conditions	Notes
Parchem	-	Request Quote	-	-	Bulk and various packaging options available.
Universal Biologicals	CS-0082310	>95%	Solid	Room Temperature	Available in 1g quantities.
BLD Pharm	BD115378	97%	Solid	Room Temperature	-
Chem-Impex International	25807	>98% (TLC)	Solid	Room Temperature	-
Key Organics	SPB-00109	>95%	Solid	Room Temperature	Part of their screening collection.
Ambeed	A291357	97%	Solid	Room Temperature	-

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific data.

Hypothetical Research Application: Synthesis of a Novel Kinase Inhibitor

While specific research applications of **4-Methoxypicolinohydrazide** are not extensively documented in publicly available literature, its chemical structure, featuring a picolinohydrazide moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Picolinamide derivatives, for instance, have been investigated as potent enzyme inhibitors.

The following section outlines a hypothetical experimental protocol for the synthesis of a novel kinase inhibitor, utilizing **4-Methoxypicolinohydrazide** as a key starting material. This protocol is based on established synthetic methodologies for related hydrazide compounds.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Derivative

This protocol describes a two-step synthesis of a potential kinase inhibitor, starting from the condensation of **4-Methoxypicolinohydrazide** with a dicarbonyl compound to form a pyrazole ring, followed by a Suzuki coupling to introduce a functional group.

Materials:

- **4-Methoxypicolinohydrazide**
- 1,3-Dicarbonyl compound (e.g., acetylacetone)
- Ethanol (absolute)
- Glacial Acetic Acid
- Aryl boronic acid (e.g., 4-fluorophenylboronic acid)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Sodium Carbonate (Na_2CO_3)
- 1,4-Dioxane
- Water (deionized)
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

- Silica gel for column chromatography

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine

- To a solution of **4-Methoxypicolinohydrazide** (1.0 eq) in absolute ethanol, add the 1,3-dicarbonyl compound (1.1 eq) and a catalytic amount of glacial acetic acid.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired pyrazole derivative.
- Characterize the product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Step 2: Suzuki Coupling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine with an Aryl Boronic Acid

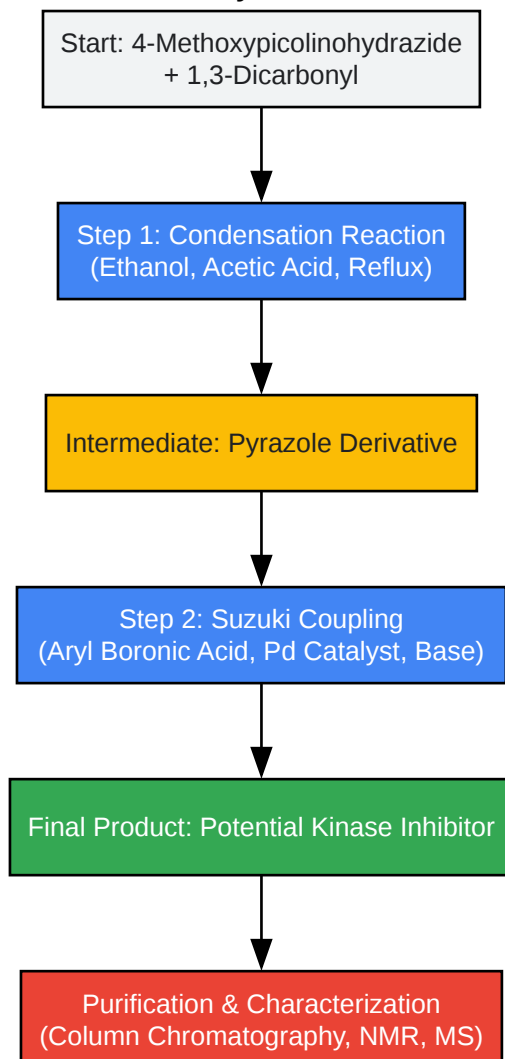
- In a round-bottom flask, combine the pyrazole derivative from Step 1 (1.0 eq), the aryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
- Add a mixture of 1,4-dioxane and water (4:1 v/v).
- Degas the mixture by bubbling with argon for 15 minutes.
- Heat the reaction mixture at 80-90 °C for 8-12 hours, or until the starting material is consumed as indicated by TLC.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the final compound.
- Characterize the final product by ^1H NMR, ^{13}C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To further illustrate the research application, the following diagrams, generated using the DOT language for Graphviz, depict the experimental workflow and a hypothetical signaling pathway where the synthesized inhibitor might act.

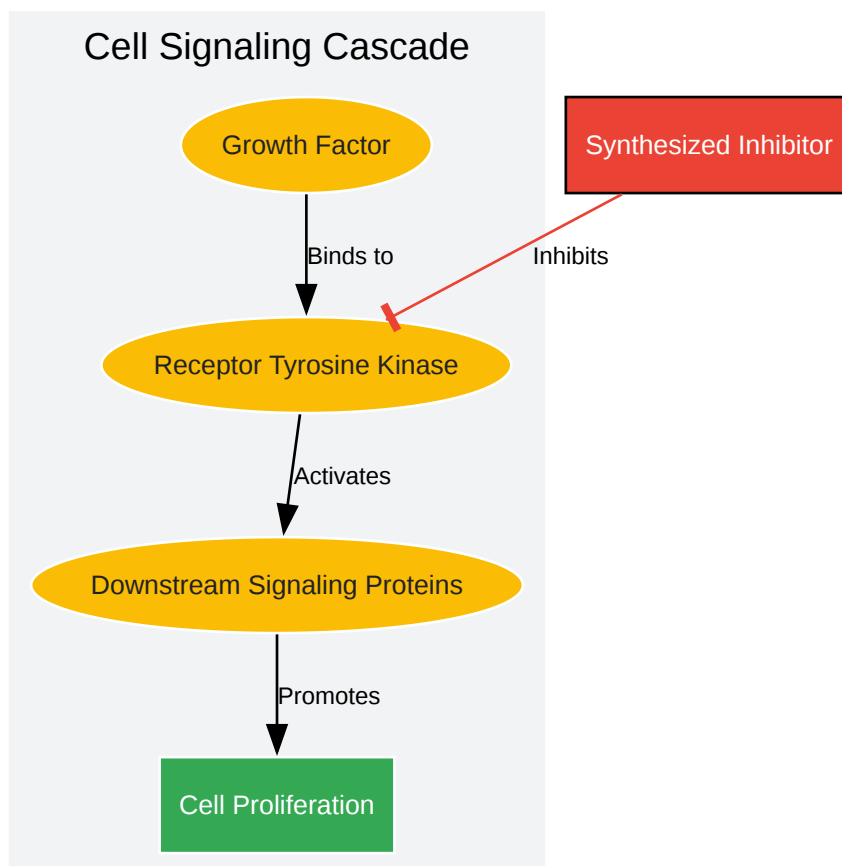
Experimental Workflow: Synthesis of a Kinase Inhibitor



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Caption: A flowchart illustrating the key stages in the synthesis of a potential kinase inhibitor.

Hypothetical Kinase Signaling Pathway Inhibition



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Caption: A diagram showing the potential mechanism of action of the synthesized inhibitor on a generic kinase pathway.

This guide serves as a starting point for researchers interested in utilizing **4-Methoxypicolinohydrazide**. The provided information on suppliers and the detailed, albeit hypothetical, experimental protocol are intended to facilitate the design and execution of novel research in the field of medicinal chemistry and drug discovery.

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